molecular formula C11H9FN2 B8562483 2-(4-Fluoro-2-methyl-phenyl)pyrazine

2-(4-Fluoro-2-methyl-phenyl)pyrazine

Cat. No.: B8562483
M. Wt: 188.20 g/mol
InChI Key: UCCKKPNDNBFHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-2-methyl-phenyl)pyrazine is a heteroaromatic compound featuring a pyrazine core substituted with a 4-fluoro-2-methylphenyl group. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, provides a planar structure conducive to π-π stacking interactions.

Synthetic routes for analogous pyrazine derivatives often involve condensation reactions, nucleophilic substitutions, or coupling strategies. For example, pyrazine derivatives with fluorophenyl groups can be synthesized via reactions between halogenated pyrazines and fluorinated arylpiperazines in polar solvents like ethanol or acetone, as seen in related syntheses of 6-(4-(2-fluorophenyl)piperazine-1-yl)pyridazinones .

Potential applications of this compound span medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., coordination complexes), though empirical data specific to this compound remain sparse.

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)pyrazine

InChI

InChI=1S/C11H9FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-7H,1H3

InChI Key

UCCKKPNDNBFHGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NC=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 2-(4-Fluoro-2-methyl-phenyl)pyrazine with structurally related pyrazine derivatives:

Compound Substituents Molecular Weight Key Properties/Biological Activity References
This compound 4-Fluoro-2-methylphenyl 218.22 Hypothesized kinase inhibition; lipophilic, electron-deficient aromatic ring
2,5-Dimethylpyrazine Two methyl groups 108.14 Flavoring agent (roasted aromas); Maillard reaction product
Tetramethylpyrazine Four methyl groups 136.19 Aroma compound in cocoa/coffee; volatile
Imidazo[1,2-a]pyrazine derivatives Fused imidazole ring ~250–350 Anticancer/antiviral activity; kinase hinge-region binding
2-(3,4,5-Trimethoxyphenylamino)pyrazine Trimethoxyphenylamino 330.34 B-RAF inhibitor (IC50 = 3.5 µM); bulky substituents enhance target affinity

Key Insights

In contrast, alkyl-substituted pyrazines (e.g., 2,5-dimethylpyrazine) are electron-rich, favoring volatility and aroma production .

Biological Activity: Imidazo[1,2-a]pyrazines exhibit anticancer activity via interactions with kinase hinge regions (e.g., hydrogen bonding with Cys106), suggesting that substituent positioning in this compound could similarly influence target binding . Bulky substituents (e.g., trimethoxyphenylamino) improve kinase inhibition by occupying hydrophobic pockets, a design principle applicable to optimizing the methyl-fluorophenyl group .

Physicochemical Properties :

  • The methyl group in this compound enhances lipophilicity (predicted logP ~2.5), favoring membrane permeability compared to polar derivatives like fructosazine (hydroxyl-rich, logP < 0) .
  • Fluorination reduces metabolic degradation, a feature critical for drug candidates .

Applications :

  • Pharmaceuticals : Pyrazines with aryl substituents are explored as kinase inhibitors or antiviral agents, while alkylpyrazines dominate flavor chemistry .
  • Materials Science : Pyrazines act as ligands in coordination complexes; electron-withdrawing groups (e.g., fluorine) may tune metal-binding properties .

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